molecular formula C17H14ClFN4S B4285704 N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea

Cat. No.: B4285704
M. Wt: 360.8 g/mol
InChI Key: VPLJUPOCMSTICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole-based thiourea derivative that has shown promising results in various biological and chemical studies.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It does so by activating the p53 pathway, which is a tumor suppressor pathway. Additionally, it has been shown to reduce the production of inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biological studies, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce the production of inflammatory cytokines. In chemical studies, this compound has been shown to be an effective catalyst in various reactions.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea in lab experiments include its potential as an anticancer and anti-inflammatory agent, as well as its use as a catalyst in various reactions. Additionally, this compound is relatively easy to synthesize and purify. The limitations of using this compound in lab experiments include the lack of a fully understood mechanism of action and potential toxicity concerns.

Future Directions

There are several future directions for the study of N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea. In biological studies, further research is needed to fully understand the mechanism of action and potential toxicity concerns. Additionally, studies could be conducted to investigate the potential use of this compound in combination with other anticancer and anti-inflammatory agents. In chemical studies, further research is needed to explore the potential use of this compound as a catalyst in various reactions, including the synthesis of other pyrazole-based compounds. Overall, the study of this compound has the potential to lead to the development of new anticancer and anti-inflammatory agents, as well as new catalysts for various chemical reactions.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields. In biological studies, this compound has shown potential as an anticancer agent, as it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been studied for its potential use as an anti-inflammatory agent, as it reduces the production of inflammatory cytokines. In chemical studies, this compound has been studied for its use as a catalyst in various reactions, including the synthesis of amides and thiazoles.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-3-(3-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4S/c18-13-6-4-12(5-7-13)11-23-9-8-16(22-23)21-17(24)20-15-3-1-2-14(19)10-15/h1-10H,11H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLJUPOCMSTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea
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N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea
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